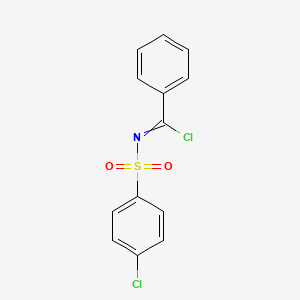
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its unique structure and reactivity It is composed of a benzenecarboximidoyl chloride group attached to a 4-chlorobenzene-1-sulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidoyl chloride. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, facilitating the substitution of other electrophiles on the aromatic ring.
Nucleophilic Substitution: The chloride group in the benzenecarboximidoyl chloride moiety can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids such as aluminum chloride and iron(III) chloride for electrophilic aromatic substitution, and nucleophiles like amines and alcohols for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted aromatic compounds, while nucleophilic substitution can produce a variety of substituted benzenecarboximidoyl derivatives .
科学的研究の応用
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can interact with nucleophiles, leading to the formation of new chemical bonds. Additionally, the benzenecarboximidoyl chloride moiety can undergo nucleophilic substitution, further expanding its reactivity .
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonyl chloride: This compound is similar in structure but lacks the benzenecarboximidoyl chloride moiety.
Benzenecarboximidoyl chloride: This compound is similar but does not contain the 4-chlorobenzenesulfonyl group.
Uniqueness
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the sulfonyl chloride and carboximidoyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
特性
CAS番号 |
4513-26-2 |
|---|---|
分子式 |
C13H9Cl2NO2S |
分子量 |
314.2 g/mol |
IUPAC名 |
N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChIキー |
JMSIBHGFTPRKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















